

Application Notes and Protocols: Anti-Mouse Leptin R Antibody for Western Blot

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Compound of Interest

Compound Name: AA-497

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These application notes provide detailed protocols and guidelines for the use of Anti-Mouse Leptin R Antibody in Western Blotting applications. They are intended for researchers, scientists, and drug development professionals familiar with standard laboratory procedures.

Introduction

The Leptin Receptor (Leptin R), also known as OB-R, is a single-transmembrane receptor belonging to the class I cytokine receptor superfamily. It plays a crucial role in the regulation of body weight, metabolism, and energy homeostasis by binding to the adipocyte-secreted hormone, leptin.[1][2] The long-form of the receptor (LepRb) is the primary signaling-competent isoform and activates several intracellular signaling pathways, including the JAK-STAT, MAPK, and PI3K pathways.[3][4][5][6] This document provides a detailed protocol for the detection of mouse Leptin R using a polyclonal Anti-Mouse Leptin R Antibody in Western Blotting.

Product Information

Feature	Specification
Antibody Name	Anti-Mouse Leptin R Antibody
Host Species	Goat / Rabbit (Polyclonal)
Reactivity	Mouse, Rat (potential cross-reactivity with Human)[7][8]
Immunogen	Recombinant mouse Leptin R[9]
Predicted Molecular Weight	Short form: ~100 kDa, Long form: ~125 kDa[2]
Storage	Store at -20°C upon receipt. Avoid repeated freeze-thaw cycles.[10]

Recommended Reagents and Buffers

Reagent	Formulation
RIPA Lysis Buffer	50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, 1 mM EDTA
Protease Inhibitor Cocktail	Commercially available cocktail
Phosphatase Inhibitor Cocktail	Commercially available cocktail
Laemmli Sample Buffer (4X)	250 mM Tris-HCl (pH 6.8), 8% SDS, 40% glycerol, 20% β -mercaptoethanol, 0.02% bromophenol blue
Running Buffer (10X)	250 mM Tris base, 1.92 M glycine, 1% SDS
Transfer Buffer (10X)	250 mM Tris base, 1.92 M glycine, 20% methanol
TBST (10X)	1 M Tris-HCl (pH 7.6), 80 g NaCl, 2 g KCl, 10 ml Tween 20
Blocking Buffer	5% non-fat dry milk or 5% BSA in TBST
Primary Antibody Dilution Buffer	5% BSA in TBST
Secondary Antibody	HRP-conjugated Anti-Goat IgG or Anti-Rabbit IgG

Experimental Protocols

A. Sample Preparation (Mouse Tissue Lysate)

- Excise mouse tissue (e.g., hypothalamus, liver, adipose tissue) and immediately snap-freeze in liquid nitrogen.
- Homogenize the frozen tissue in ice-cold RIPA Lysis Buffer supplemented with protease and phosphatase inhibitor cocktails.
- Incubate the homogenate on ice for 30 minutes with intermittent vortexing.
- Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

- Carefully collect the supernatant (protein lysate) and transfer to a new pre-chilled microfuge tube.
- Determine the protein concentration using a standard protein assay (e.g., BCA assay).
- Aliquot the lysate and store at -80°C for long-term use.

B. SDS-PAGE and Western Blotting

- Thaw the protein lysate on ice.
- Mix 20-40 µg of protein lysate with 4X Laemmli Sample Buffer to a final concentration of 1X.
- Boil the samples at 95-100°C for 5-10 minutes.
- Load the denatured protein samples and a molecular weight marker onto a 4-12% Tris-glycine polyacrylamide gel.
- Perform electrophoresis at 100-120 V until the dye front reaches the bottom of the gel.
- Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane at 100 V for 90 minutes at 4°C.
- Confirm successful transfer by staining the membrane with Ponceau S.

C. Immunodetection

- Wash the membrane briefly with TBST.
- Block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation.
- Wash the membrane three times for 5 minutes each with TBST.
- Incubate the membrane with the Anti-Mouse Leptin R Antibody, diluted in Primary Antibody Dilution Buffer, overnight at 4°C with gentle agitation. Refer to the table below for recommended dilutions.
- Wash the membrane three times for 10 minutes each with TBST.

- Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in Blocking Buffer, for 1 hour at room temperature with gentle agitation.
- Wash the membrane three times for 10 minutes each with TBST.
- Prepare the chemiluminescent substrate according to the manufacturer's instructions.
- Incubate the membrane with the substrate and visualize the signal using a chemiluminescence imaging system.

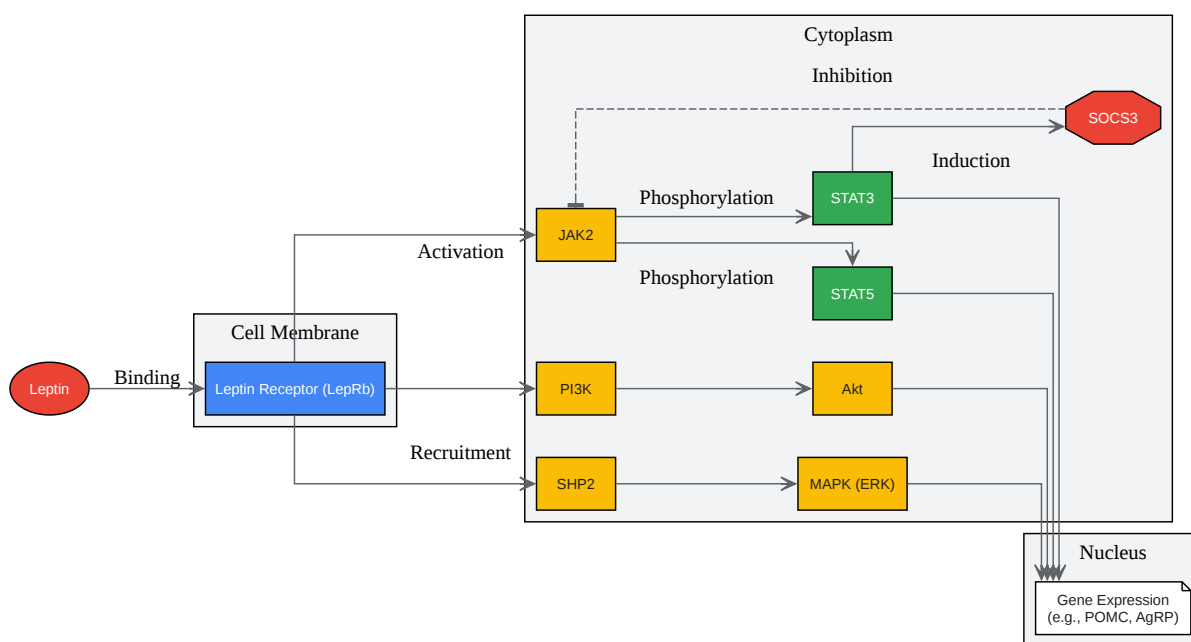
Recommended Antibody Dilutions

Application	Recommended Starting Dilution	Dilution Range
Western Blot	0.1 µg/mL or 1:1000	0.1 - 2.0 µg/mL or 1:500 - 1:2000[9][10][11]

Note: The optimal dilution should be determined experimentally by the end-user.

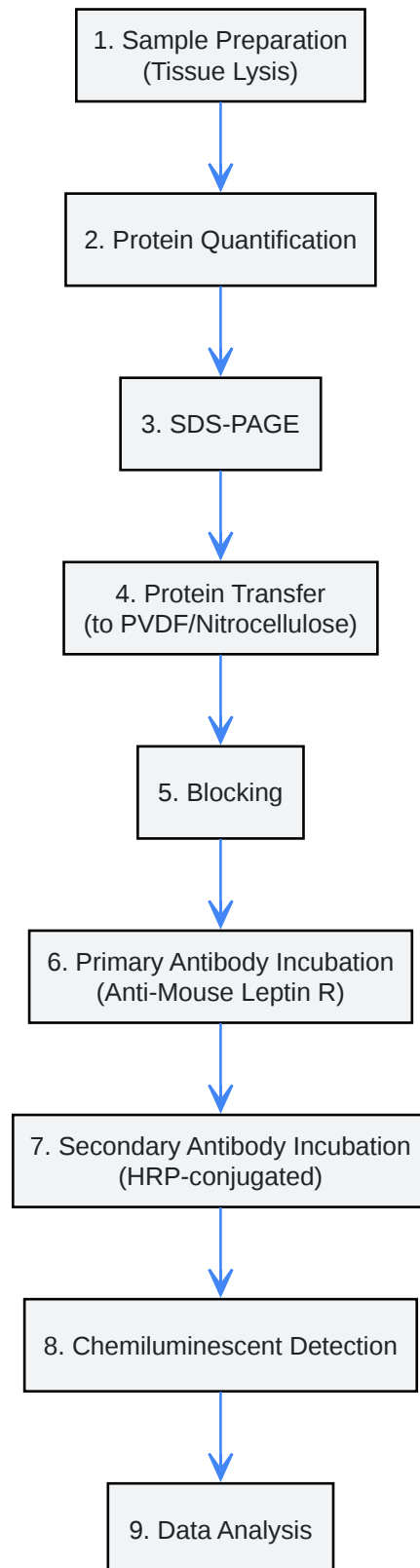
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the Leptin R signaling pathway and the Western Blot experimental workflow.



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Caption: Leptin Receptor Signaling Pathway.



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Caption: Western Blot Experimental Workflow.

Troubleshooting

Problem	Possible Cause	Suggested Solution
No Signal or Weak Signal	Insufficient primary antibody concentration.	Increase the antibody concentration or incubate overnight at 4°C.[12]
Low abundance of Leptin R in the sample.	Load more protein (up to 50 µg) per lane. Use a positive control if available.[12][13]	
Inefficient protein transfer.	Confirm transfer with Ponceau S staining. Optimize transfer time and voltage.[13]	
High Background	Insufficient blocking.	Increase blocking time to 1.5-2 hours. Use 5% BSA instead of non-fat milk.
Primary or secondary antibody concentration is too high.	Further dilute the antibodies.	
Insufficient washing.	Increase the number and duration of wash steps.	
Non-specific Bands	Primary antibody cross-reactivity.	Ensure the use of a high-quality, affinity-purified antibody. Perform a peptide competition assay.
Protein degradation.	Use fresh samples and always include protease inhibitors in the lysis buffer.[13][14]	
Splice variants or post-translational modifications.	Consult literature for known isoforms and modifications of Leptin R.[14]	
Bands at Incorrect Molecular Weight	Post-translational modifications (e.g., glycosylation).	This can cause the protein to migrate slower than its predicted molecular weight. [14]

Protein cleavage or degradation.	This can result in bands at a lower molecular weight.[14]
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For further troubleshooting, refer to general Western Blotting guides and the specific antibody datasheet provided by the manufacturer.

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